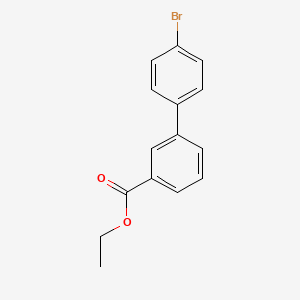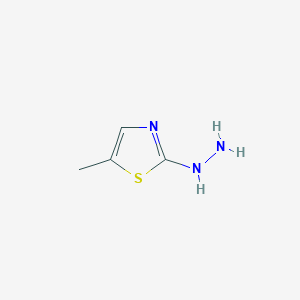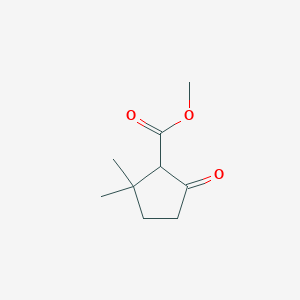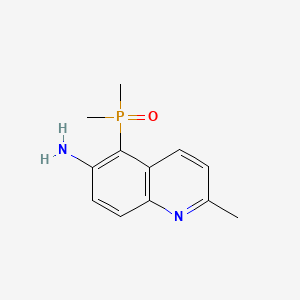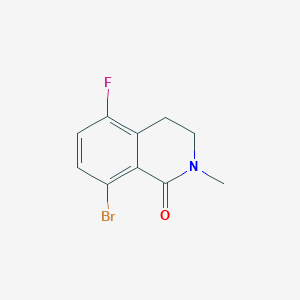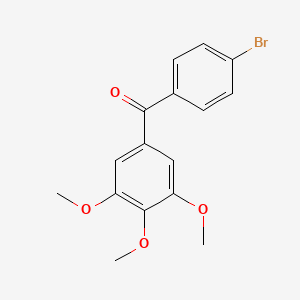
(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone is an organic compound that features a bromophenyl group and a trimethoxyphenyl group connected via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3,4,5-trimethoxybenzene in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a tubulin inhibitor, which can be useful in cancer treatment.
Biological Studies: The compound’s effects on cell cycle arrest and apoptosis are of interest in cancer research.
Chemical Biology: Used as a probe to study protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The primary mechanism of action for (4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone involves its ability to inhibit tubulin polymerization. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. The compound binds to the colchicine site on tubulin, preventing microtubule formation and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: Another tubulin inhibitor with similar biological activity.
(2,4-Diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone: Known for its antimicrobial properties.
Uniqueness
(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives. This makes it a versatile compound for developing new drugs and studying biological processes.
Properties
Molecular Formula |
C16H15BrO4 |
|---|---|
Molecular Weight |
351.19 g/mol |
IUPAC Name |
(4-bromophenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15BrO4/c1-19-13-8-11(9-14(20-2)16(13)21-3)15(18)10-4-6-12(17)7-5-10/h4-9H,1-3H3 |
InChI Key |
PSYUAKZRJWZJOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


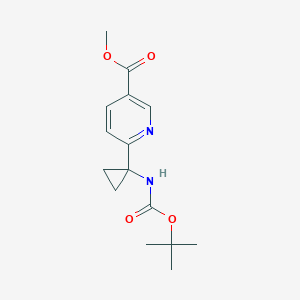
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)
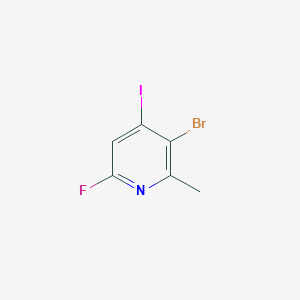
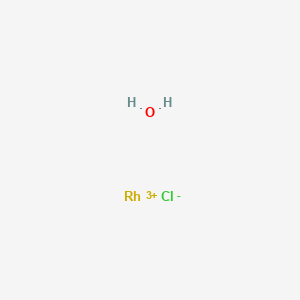
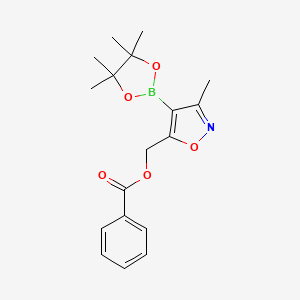
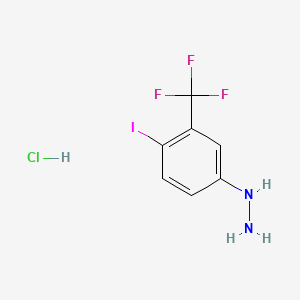
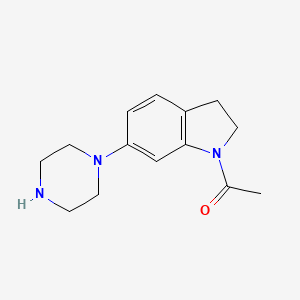
![5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13921193.png)
![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)
